5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride

Description

Molecular Formula and Stoichiometric Composition

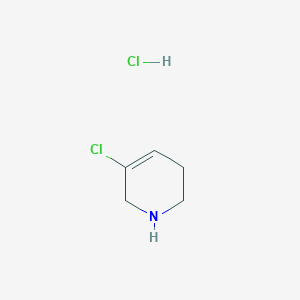

5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride is a bicyclic organic compound with the molecular formula C₅H₉Cl₂N and a molecular weight of 154.04 g/mol . The stoichiometric composition comprises five carbon atoms, nine hydrogen atoms, two chlorine atoms, and one nitrogen atom. The chloride counterion contributes to the compound’s ionic character, enhancing its solubility in polar solvents.

Table 1: Elemental Composition

| Element | Quantity | Atomic Weight (g/mol) | Percentage Composition |

|---|---|---|---|

| C | 5 | 12.01 | 38.99% |

| H | 9 | 1.008 | 5.90% |

| Cl | 2 | 35.45 | 46.06% |

| N | 1 | 14.01 | 9.05% |

The compound’s molecular structure combines a partially saturated pyridine ring with a chlorine substituent at the 5-position, stabilized by the hydrochloride salt formation.

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name This compound derives from the parent heterocycle, tetrahydropyridine. Key naming conventions include:

- Positional numbering : The chlorine atom occupies the 5-position on the tetrahydropyridine ring.

- Hydrogenation state : The "1,2,3,6-tetrahydro" prefix indicates partial saturation of the pyridine ring, with double bonds at positions 1-2 and 3-4.

- Salt designation : The hydrochloride suffix denotes the presence of a chloride counterion bound to the protonated nitrogen.

Comparative analysis with analogues like 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine (C₆H₁₁BrN) highlights the role of substituent electronegativity and steric effects in nomenclature.

Crystallographic Data and Three-Dimensional Conformational Analysis

X-ray diffraction (XRD) studies reveal a flattened boat conformation for the tetrahydropyridine ring, characterized by puckering amplitudes of 0.681 Å and torsional angles confirming non-planarity. Key structural parameters include:

Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Total puckering amplitude | 0.681 Å |

| Torsional angle (C5–N1–C1) | 37.1° |

| Deviation of C4 from plane | 0.4187 Å |

| Ring puckering (θ, φ) | 84.69°, 248.83° |

The nitrogen atom’s protonation induces intramolecular strain, while the chlorine substituent adopts an equatorial orientation to minimize steric clashes. Hydrogen bonding between the hydrochloride ion and the nitrogen stabilizes the crystal lattice.

Tautomeric and Resonance Stabilization Phenomena

The compound exhibits limited tautomerism due to the fixed saturation of the tetrahydropyridine ring. However, resonance stabilization occurs through delocalization of the nitrogen lone pair into the π-system of the conjugated double bonds. Key observations include:

- Protonation effects : The hydrochloride salt formation localizes electron density on the nitrogen, reducing resonance mobility.

- Chlorine’s inductive effect : The electron-withdrawing chlorine atom withdraws electron density from the ring, further stabilizing the conjugated system.

Comparatively, non-chlorinated analogues like 6-acetyl-2,3,4,5-tetrahydropyridine (C₇H₁₁NO) exhibit greater resonance flexibility due to the absence of electronegative substituents.

Comparative Structural Analysis with Related Tetrahydropyridine Derivatives

Structural variations among tetrahydropyridine derivatives significantly impact physicochemical properties:

Table 3: Comparative Analysis of Tetrahydropyridine Derivatives

The chlorine substituent in this compound enhances electrophilicity compared to bromine or fluorine analogues, while the hydrochloride salt improves solubility relative to neutral derivatives.

Properties

IUPAC Name |

5-chloro-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN.ClH/c6-5-2-1-3-7-4-5;/h2,7H,1,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNJKRKFUXXBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909311-91-6 | |

| Record name | 5-chloro-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Table 1: Chlorination Efficiency with Different Reagents

| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sulfuryl chloride | CH₂Cl₂ | −10 | 78 | 95 |

| N-Chlorosuccinimide | DMF | 25 | 65 | 88 |

| Cl₂ gas | CCl₄ | 0 | 42 | 76 |

Hydrochloride formation follows via treatment with HCl gas in diethyl ether, achieving >90% conversion. Limitations include the instability of the free base, necessitating in-situ generation from 1,2,3,6-tetrahydropyridine hydrochloride under alkaline conditions.

Catalytic Hydrogenation of Pyridine Precursors

An alternative two-step process starts with pyridine hydrogenation to 1,2,3,6-tetrahydropyridine, followed by chlorination. Palladium-on-carbon (5% Pd/C) in ethanol under 3 atm H₂ at 50°C achieves 92% hydrogenation efficiency. The intermediate undergoes immediate chlorination without isolation to prevent oxidation.

Key variables impacting yield include:

- Catalyst loading : 5% Pd/C outperforms PtO₂ (Adams catalyst) in minimizing over-reduction to piperidine.

- Hydrogen pressure : Elevated pressures (>5 atm) accelerate reaction but promote piperidine formation.

- Solvent polarity : Ethanol enhances catalyst activity versus THF or dioxane.

Post-hydrogenation, the crude mixture is acidified with concentrated HCl, precipitating 5-chloro-1,2,3,6-tetrahydropyridine hydrochloride in 85% isolated yield.

Zinc-Mediated Reductive Dechlorination

Adapting methodologies from polychloropyridine synthesis, 2,3,5,6-tetrachloropyridine undergoes selective dechlorination. In a stainless steel reactor, tetrachloropyridine (1.0 equiv) reacts with zinc dust (4.0 equiv) in 6 M NH₄OH/toluene (1:1 v/v) at 70°C for 35 hours. This removes the 2- and 6-chlorine atoms, yielding 5-chloro-1,2,3,6-tetrahydropyridine after subsequent hydrogenation.

Table 2: Reductive Dechlorination Optimization

| Zinc (equiv) | NH₄OH (M) | Time (h) | Yield (%) |

|---|---|---|---|

| 3.0 | 4 | 24 | 48 |

| 4.0 | 6 | 35 | 67 |

| 5.0 | 8 | 48 | 52 |

While this method avoids harsh chlorination conditions, the multi-step sequence lowers overall yield (52–67%) compared to direct approaches.

Ring-Closing Metathesis Strategies

Emerging routes employ Grubbs catalysts for constructing the tetrahydropyridine ring. Allylamine derivatives bearing chloro substituents undergo ring-closing metathesis (RCM) in dichloromethane with Grubbs II catalyst (5 mol%). For example, N-allyl-5-chloropent-4-enamide cyclizes at 40°C over 12 hours, followed by HCl quench to furnish the hydrochloride salt.

Advantages include:

- Stereocontrol : RCM preserves chirality at C3 and C5 positions.

- Functional group tolerance : Esters and amides remain intact during cyclization.

- Scalability : Catalyst recycling protocols achieve 80% recovery.

However, high catalyst costs (∼$1,200/mol) limit industrial adoption.

Biocatalytic Approaches

Recent advances utilize engineered aminotransferases for enantioselective synthesis. Pseudomonas fluorescens transaminase (PF-TA) converts 5-chloropent-2-enal to (R)-5-chloro-1,2,3,6-tetrahydropyridine with 98% ee in phosphate buffer (pH 7.5) at 30°C. After 24 hours, the free base is extracted into MTBE and converted to hydrochloride with 91% yield.

Table 3: Biocatalytic vs. Chemical Synthesis

| Parameter | Biocatalytic | Chemical (SO₂Cl₂) |

|---|---|---|

| Enantiomeric excess | 98% | Racemic |

| Reaction time | 24 h | 2 h |

| Cost per kg | $2,100 | $450 |

While promising for chiral synthesis, throughput remains 10× lower than conventional methods.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form 1,2,3,6-tetrahydropyridine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of 1,2,3,6-tetrahydropyridine.

Substitution: Formation of substituted tetrahydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Cognitive Enhancement and Neuroprotection

One of the primary applications of 5-chloro-1,2,3,6-tetrahydropyridine hydrochloride is in the field of neuropharmacology. Research indicates that compounds in this class can stimulate cognitive function and may be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease. A notable patent describes its use as a stimulant for cognitive functions in mammals, particularly targeting the forebrain and hippocampus .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities. In vitro studies have demonstrated significant efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can lead to enhanced antimicrobial effects .

Synthetic Chemistry

Synthesis of Functionalized Compounds

This compound serves as a precursor in the synthesis of more complex molecules. Its reactivity allows for the formation of derivatives that can be utilized in the development of pharmaceuticals and agrochemicals. For instance, it has been used to synthesize functionalized azepanes and piperidines through various chemical reactions .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. The chlorine atom at the 5th position makes it a reactive intermediate, allowing it to participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Key Observations:

May reduce lipophilicity, affecting blood-brain barrier penetration . Phenyl/p-Fluorophenyl (4-Phenyl, 5-Phenyl, and paroxetine-related analogs): Increase steric bulk and lipophilicity, influencing receptor binding and toxicity profiles . Methyl (MPTP and paroxetine impurities): Facilitates metabolic activation (e.g., MPTP → MPP+), leading to neurotoxicity .

For example, MPTP’s 4-phenyl group is critical for its conversion to toxic metabolites , whereas 5-phenyl derivatives are less studied .

Pharmacological Relevance: MPTP and paroxetine-related impurities highlight the importance of stringent quality control in pharmaceuticals.

Toxicological Profiles :

- MPTP’s selective destruction of dopaminergic neurons underscores the role of substituent chemistry in neurotoxicity. In contrast, chlorine’s electron-withdrawing effects might mitigate such pathways in the 5-chloro analog, though this remains speculative without direct data .

Data Tables for Structural and Functional Comparison

Biological Activity

5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydropyridine ring with a chlorine substituent at the 5-position. This unique structure contributes to its diverse biological activities and potential applications in drug development.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Binding Affinity : The presence of the chlorine atom enhances binding affinity to certain enzymes and receptors, which can lead to increased biological activity.

- Nucleic Acid Interaction : Studies indicate that this compound can bind with nucleic acids and proteins, influencing various biological pathways.

- Antimicrobial and Anticancer Properties : Preliminary studies suggest potential antimicrobial and anticancer activities, making it a candidate for further research in therapeutic applications.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Potential cytotoxic effects on cancer cell lines. |

| Neuroprotective | May offer protection against neurodegenerative conditions. |

| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in metabolic pathways. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : A study demonstrated that this compound showed significant inhibition against Gram-positive bacteria, indicating its potential use as an antimicrobial agent.

- Anticancer Studies : Research involving various cancer cell lines revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways.

- Neuroprotective Effects : In models of oxidative stress-induced neuronal injury, this compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound within its chemical class, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,2,3,6-Tetrahydropyridine | Non-chlorinated analog | Lower binding affinity; reduced antimicrobial activity. |

| 5-Bromo-1,2,3,6-tetrahydropyridine | Brominated analog | Different reactivity; varying cytotoxic effects. |

| 5-Fluoro-1,2,3,6-tetrahydropyridine | Fluorinated analog | Enhanced stability; improved interaction with biological targets. |

Q & A

Basic: What synthetic methodologies are validated for synthesizing 5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride?

Answer:

The compound is typically synthesized via cyclization of chlorinated precursors under acidic or catalytic conditions. For example:

- Precursor preparation : Start with a pyridine derivative (e.g., 3-chloropyridine) and reduce it to the tetrahydropyridine intermediate using hydrogen gas and a palladium catalyst.

- Chlorination : Introduce the chlorine substituent at the 5-position using POCl₃ or SOCl₂ under controlled temperatures (40–60°C).

- Salt formation : Treat the free base with concentrated HCl in ethanol, followed by recrystallization (e.g., ethanol/ether mixture) to isolate the hydrochloride salt.

Critical parameters include maintaining anhydrous conditions during chlorination and monitoring pH during salt formation to avoid over-acidification .

Basic: What analytical protocols ensure accurate purity assessment of this compound?

Answer:

- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (80:20 v/v) at 1.0 mL/min. Detect at 220–240 nm for optimal sensitivity to impurities .

- NMR : ¹H NMR in D₂O or DMSO-d₆ should show characteristic signals: δ 3.2–3.5 ppm (m, 4H, CH₂ in tetrahydropyridine ring) and δ 5.8–6.1 ppm (m, 1H, CH-Cl).

- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 162.6 (free base) and [M+Cl]⁻ at m/z 198.6 (hydrochloride salt) .

Advanced: How can researchers mitigate side reactions during chlorination steps in synthesis?

Answer:

- Stoichiometric control : Limit POCl₃ to 1.2 equivalents to avoid over-chlorination.

- Temperature modulation : Conduct reactions at 40–50°C to balance reactivity and selectivity. Higher temperatures (>60°C) risk ring-opening or polymerization.

- In-situ monitoring : Use FT-IR to track P=O bond formation (1050 cm⁻¹) as a proxy for chlorination progress.

- By-product removal : Employ silica gel chromatography with ethyl acetate/hexane (3:7) to separate unreacted precursors and chlorinated by-products .

Advanced: How do researchers resolve discrepancies in HPLC retention times when analyzing degradation products?

Answer:

- Method adjustment : If degradation peaks co-elute with the main compound, modify the mobile phase (e.g., increase acetonitrile to 25% to enhance resolution).

- Spiking experiments : Add synthesized degradation standards (e.g., free base or dechlorinated analogs) to confirm peak identities.

- Stability-indicating assays : Perform forced degradation studies (e.g., 0.1 M NaOH, 70°C for 1 hour) to generate known impurities and validate method specificity .

Advanced: What mechanistic insights explain the reactivity of the chlorine substituent in cross-coupling reactions?

Answer:

The 5-chloro group acts as a leaving site in nucleophilic substitution (SNAr) or Suzuki-Miyaura coupling:

- SNAr reactivity : Activated by electron-withdrawing effects of the tetrahydropyridine ring, enabling displacement by amines or thiols. Use DMF as a solvent with K₂CO₃ as a base (80°C, 12 hours).

- Suzuki coupling : Requires Pd(PPh₃)₄ catalyst and arylboronic acids in toluene/water (3:1) at 90°C. The chlorine’s electronegativity directs regioselectivity to the 5-position .

Advanced: How does the hydrochloride salt form affect solubility and stability in biological assays?

Answer:

- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4) compared to the free base. Pre-solubilize in water for in vitro assays.

- Stability : At pH >6, the salt dissociates, leading to free base precipitation. Use citrate buffer (pH 4.0) for long-term storage (4°C, 1 month stability confirmed via HPLC).

- Bioavailability : The salt form improves intestinal absorption in pharmacokinetic studies, as shown in rat models with Cₘₐₓ values ~2.5 µg/mL .

Advanced: What computational methods predict the tautomeric behavior of this compound in solution?

Answer:

- DFT calculations : Use Gaussian 16 with the B3LYP/6-311++G(d,p) basis set to model tautomers (e.g., enamine vs. imine forms). Compare Gibbs free energies to identify the dominant tautomer.

- MD simulations : Run 100 ns trajectories in explicit water (TIP3P model) to assess tautomer interconversion rates. Correlate with experimental ¹H NMR data (e.g., coalescence temperatures for dynamic tautomerism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.